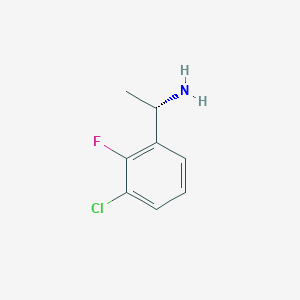

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

説明

特性

IUPAC Name |

(1S)-1-(3-chloro-2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEUCESYXQXKOY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=CC=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chiral center and halogen substituents (chlorine and fluorine) on the phenyl ring. Its molecular formula is , with a molecular weight of approximately 175.62 g/mol. The specific arrangement of these substituents significantly influences its chemical reactivity and biological activity.

The biological activity of this compound primarily involves interactions with various neurotransmitter receptors:

- Binding Affinity : The halogen atoms enhance the compound's binding affinity to receptors, particularly serotonin (5-HT) and dopamine receptors, which are crucial in modulating mood and behavior.

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, suggesting potential applications in treating psychiatric disorders such as depression and anxiety.

Biological Activity Overview

The biological activities associated with this compound include:

| Activity | Description |

|---|---|

| Antidepressant Effects | Potential use in developing antidepressants by modifying its structure to enhance efficacy. |

| Neurotransmitter Interaction | Modulates serotonin and dopamine pathways, indicating potential for treating mood disorders. |

| Pharmacological Studies | Investigated for effects on halogenated amines in biological systems. |

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

- Antidepressant Development : A study demonstrated that derivatives of this compound exhibited enhanced binding to serotonin receptors, leading to increased serotonin levels in synaptic clefts, which is beneficial for mood regulation.

- Neurotransmitter Receptor Studies : Research indicated that this compound could selectively bind to dopamine D2 receptors, thus influencing dopaminergic signaling pathways critical for mood stabilization.

- Halogenated Amine Effects : Investigations into the effects of halogenated amines revealed that the presence of chlorine and fluorine enhances the interaction with biological targets, providing insights into their pharmacological profiles .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceutical agents targeting neurological disorders:

- Synthesis of Antidepressants : It can be utilized in developing new antidepressants by modifying its structure to optimize pharmacokinetic properties.

- Research on Halogenated Compounds : The compound is used in studies examining the effects of halogenated amines on biological systems, contributing to the understanding of their pharmacological profiles .

類似化合物との比較

Comparison with Structural Analogues

Halogen-Substituted Phenyl Ethanamines

Table 1: Comparison of Halogen-Substituted Analogues

Key Findings :

- Substituent Position : The 3-Cl/2-F substitution in the target compound creates steric hindrance and electronic effects distinct from para-substituted analogues (e.g., Cl-MBA). This impacts crystal packing and reactivity .

- Enantioselectivity : The (S)-enantiomer of 4-chlorophenyl derivatives (e.g., [(S)-1h] in ) shows high optical purity ([α] = –23.6 in CHCl₃), critical for asymmetric synthesis .

Trifluoromethyl-Containing Analogues

Table 2: Trifluoromethyl Derivatives

Key Findings :

- Fluorine Content: Trifluoromethyl groups increase lipophilicity and resistance to oxidative degradation compared to mono-halogenated compounds .

- Stereochemical Impact : The (R)-configuration in trifluoro derivatives () may alter binding affinity in biological targets compared to (S)-configured amines .

Methoxy- and Heterocyclic-Substituted Analogues

Table 3: Methoxy and Heterocyclic Variants

Key Findings :

- Methoxy Groups : Improve solubility but reduce electrophilicity compared to halogenated analogues.

- Heterocyclic Derivatives : Compounds like (S)-1-(5-Bromopyridin-2-yl)ethanamine () exhibit enhanced binding to kinase targets due to nitrogen lone-pair interactions .

準備方法

Reductive Amination of 1-(3-chloro-2-fluorophenyl)ethanone

This is a classical approach where the ketone is converted to the amine via an imine intermediate, followed by reduction.

Procedure:

The ketone is reacted with ammonia or an amine source under acidic or catalytic conditions to form an imine or iminium ion. This intermediate is then reduced using a reducing agent such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.Example:

Although specific details for the (1S) enantiomer are limited in public sources, analogous procedures are well-established for similar aryl ethanamines.Notes:

Control of stereochemistry in reductive amination can be challenging; thus, chiral catalysts or auxiliaries are often employed.

Chiral Sulfinamide Auxiliary Method

One of the most reliable methods for obtaining enantiomerically pure this compound involves the use of chiral sulfinamides as auxiliaries.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Formation of N-sulfinyl imine | Reaction of 1-(3-chloro-2-fluorophenyl)ethanone with (R)-2-methylpropane-2-sulfinamide in tetrahydrofuran (THF) with tetraethoxytitanium at 70 °C overnight | 96% | Produces (R,E)-N-(1-(3-chloro-2-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide intermediate as a light yellow oil |

| 2. Reduction of N-sulfinyl imine | Subsequent reduction (commonly with hydride reagents) yields the chiral amine after cleavage of the sulfinyl group | Not specified | High stereoselectivity for (1S) enantiomer |

Experimental Details:

The N-sulfinyl imine intermediate is isolated and characterized (MS m/z=276.0 [M+H]+). This intermediate is then reduced to afford the chiral amine with high enantiomeric excess.Advantages:

This method allows excellent stereochemical control and high yields, making it a preferred route in asymmetric synthesis.

Bromination and Subsequent Amination

Another approach involves bromination of the ketone followed by amination steps.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | 1-(3-chloro-2-fluorophenyl)ethanone reacted with bromine in 1,4-dioxane at 20 °C overnight | Not quantified | Produces brominated intermediate |

| Workup | Extraction with ethyl acetate, drying, filtration, and solvent evaporation | - | Purified by column chromatography to yield the target compound |

Experimental Details:

The crude product was purified to give the title compound, confirmed by 1H NMR (signals at δ 4.44, 7.15-7.85 ppm).Limitations:

This method is less direct and may require additional steps for conversion to the amine.

Microwave-Assisted Amination

Microwave irradiation accelerates the reaction between the ketone and amine derivatives under acidic catalysis.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Reaction | 1-(3-chloro-2-fluorophenyl)ethanone and 3-(morpholinosulfonyl)benzohydrazide in methanol with acetic acid, heated at 120 °C for 30 min under microwave irradiation | 22 mg (from 20 mg ketone) | Purified by flash chromatography |

Experimental Details:

The product was characterized by 1H NMR and ESI-MS (m/z 440.1 [M+H]+).Advantages:

Microwave-assisted synthesis offers rapid reaction times and can improve yields in some cases.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Stereoselectivity | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | 1-(3-chloro-2-fluorophenyl)ethanone | Ammonia/amine, reducing agent | Variable, often mild | Variable | Moderate without chiral control | Classical method, stereochemistry control needed |

| Chiral Sulfinamide Auxiliary | 1-(3-chloro-2-fluorophenyl)ethanone | (R)-2-methylpropane-2-sulfinamide, tetraethoxytitanium | THF, 70 °C, overnight | 96% (intermediate) | High | Preferred for enantiopure synthesis |

| Bromination + Amination | 1-(3-chloro-2-fluorophenyl)ethanone | Bromine, 1,4-dioxane | 20 °C, overnight | Not specified | Not specified | Multi-step, requires purification |

| Microwave-Assisted | 1-(3-chloro-2-fluorophenyl)ethanone | 3-(morpholinosulfonyl)benzohydrazide, acetic acid | Methanol, 120 °C, 30 min | Moderate (22 mg from 20 mg) | Not specified | Rapid synthesis, microwave-enhanced |

Research Findings and Notes

- The chiral sulfinamide method is widely recognized for its efficiency and high stereoselectivity in producing this compound.

- Microwave-assisted methods, though less common, provide rapid synthesis and may be useful for small-scale or exploratory synthesis.

- Bromination followed by amination is less direct and may involve additional purification steps.

- Reductive amination remains a fundamental approach but requires chiral catalysts or auxiliaries for enantiopure products.

- The compound’s physicochemical properties, such as solubility and stability, influence the choice of solvents and reaction conditions.

Q & A

Q. What are the recommended synthetic routes for (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine, considering its stereochemical configuration?

Methodological Answer:

- Asymmetric Synthesis : Utilize chiral auxiliaries or catalysts to directly synthesize the (1S)-enantiomer. For example, Evans oxazolidinone-based methods can induce stereoselectivity during alkylation or amination steps .

- Chiral Resolution : Separate racemic mixtures using chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution. Optical purity (>95% ee) can be confirmed via chiral GC or HPLC, as demonstrated in analogous compounds .

- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Use spectroscopic methods (NMR, IR) to track intermediate stereochemistry.

Q. How can researchers confirm the enantiomeric purity of this compound?

Methodological Answer:

- Chiral Chromatography : Employ GC or HPLC with chiral stationary phases (e.g., β-cyclodextrin derivatives). Compare retention times with authentic standards .

- Polarimetry : Measure optical rotation and compare to literature values for the (1S)-enantiomer.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. SHELXL refinement (via Olex2 or similar software) ensures accurate stereochemical assignment .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust .

- Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste contractors to prevent environmental contamination .

- Emergency Procedures : In case of skin contact, rinse immediately with water and 5% sodium bicarbonate solution. For eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. What strategies resolve conflicting crystallographic data when determining the structure of this compound?

Methodological Answer:

- SHELX Refinement : Use SHELXL for high-resolution refinement. Address twinning or disorder by applying restraints (e.g., DFIX, FLAT) to stabilize geometric parameters .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for hydrogen-bonding analysis. Compare experimental data with computational models (e.g., DFT-optimized geometries) .

- Case Study : A similar compound, 2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, required iterative refinement to resolve Cl/F positional disorder .

Q. How do fluorine and chlorine substituents influence the pharmacological activity of this compound?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine enhances metabolic stability and membrane permeability; chlorine increases lipophilicity and receptor binding affinity.

- Structural Analogs : LY3154207, a dopamine D1 receptor modulator, showed that halogen placement (Cl/F) optimizes steric and electronic interactions with the target receptor .

- Experimental Design :

Q. What challenges arise in scaling up enantioselective synthesis of this compound, and how are they mitigated?

Methodological Answer:

- Racemization Risks : Elevated temperatures during large-scale reactions can promote racemization. Use low-boiling solvents (e.g., dichloromethane) and rapid cooling .

- Catalyst Loading : Optimize chiral catalyst (e.g., Jacobsen’s catalyst) to ≤5 mol% while maintaining enantiomeric excess. Recycling catalysts via immobilization reduces costs .

- Process Monitoring : Implement inline FTIR or Raman spectroscopy to track enantiomeric ratios in real time .

Data Contradiction Analysis

Case Example : Discrepancies in reported melting points for structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。